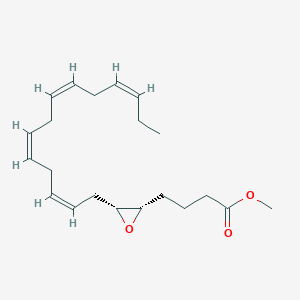

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester is a complex organic compound that belongs to the class of epoxy fatty acids. This compound is derived from eicosatetraenoic acid, a polyunsaturated fatty acid, and is characterized by the presence of an epoxy group. It is of significant interest in various fields of scientific research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester typically involves the epoxidation of eicosatetraenoic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxy group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve higher yields and selectivity. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction of the epoxy group can yield the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential role in cellular signaling pathways and its effects on various biological processes.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester involves its interaction with specific molecular targets and pathways. The epoxy group can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester can be compared with other epoxy fatty acids, such as:

Epoxyeicosatrienoic acids (EETs): These compounds also contain epoxy groups and are involved in various biological processes.

Epoxyoctadecenoic acids: Similar in structure but derived from octadecenoic acid, these compounds have different biological activities.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester (commonly referred to as 5(6)-EpETE) is a bioactive lipid derived from arachidonic acid. It belongs to a class of compounds known as epoxyeicosatrienoic acids (EETs), which are recognized for their significant roles in various physiological processes, including inflammation and vascular function. This article explores the biological activity of 5(6)-EpETE, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

- Molecular Formula : C21H32O3

- Molecular Weight : 332.48 g/mol

- CAS Number : 127716-49-8

- Purity : >98% .

5(6)-EpETE exhibits its biological effects primarily through its interaction with various cellular receptors and signaling pathways:

- Modulation of Vascular Tone : EETs are known to influence vascular smooth muscle relaxation. 5(6)-EpETE has been shown to activate potassium channels and inhibit calcium channels in vascular tissues, leading to vasodilation .

- Anti-inflammatory Effects : Research indicates that 5(6)-EpETE can reduce leukocyte infiltration and edema in inflamed tissues. In murine models of colitis, administration of 5(6)-DiHETE (a metabolite of 5(6)-EpETE) significantly inhibited inflammatory responses and promoted healing .

- TRPV Channel Modulation : 5(6)-DiHETE acts as an antagonist of the TRPV4 channel, which is involved in pain and inflammation pathways. This antagonistic action contributes to its anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Studies

-

Murine Colitis Model :

- In a study involving dextran sodium sulfate (DSS)-induced colitis in mice, treatment with 5(6)-DiHETE led to a marked reduction in colon inflammation and accelerated recovery during the healing phase. Histological analysis showed decreased edema and leukocyte infiltration compared to untreated controls .

- Erythrocyte Membrane Study :

Therapeutic Implications

The biological activities of 5(6)-EpETE suggest its potential therapeutic applications in conditions characterized by inflammation and vascular dysfunction:

- Inflammatory Bowel Disease (IBD) : Given its ability to reduce inflammation in colitis models, there is potential for developing therapeutic strategies targeting EETs for IBD management.

- Cardiovascular Diseases : The vasodilatory effects may be beneficial in treating hypertension and other cardiovascular disorders.

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t19-,20+/m1/s1 |

InChI Key |

BDSCYYACNUKQLZ-AECQIINDSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.